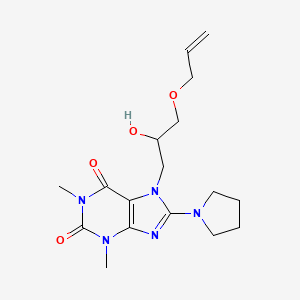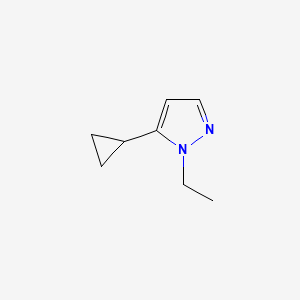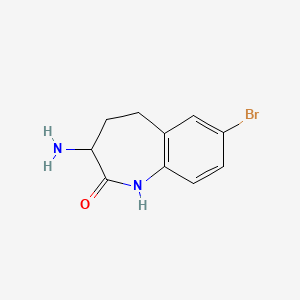
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide.
Reaction with Polyphosphoric Acid: The starting material is added to a drying kettle containing heated, melted polyphosphoric acid at a temperature of 60°C. The mixture is stirred and insulated for 20 hours.
Hydrolysis: The reaction solution is then added dropwise to water to carry out hydrolysis, resulting in the formation of crude 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Purification: The crude product is purified by adding methanol and activated carbon, followed by heating for decolorization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Alkylation: Selective alkylation at specific positions on the benzazepine ring can be achieved under controlled conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can yield N-alkylated derivatives with potential biological activity .
Scientific Research Applications
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one: A closely related compound with similar structural features but lacking the amino group.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Another benzazepine derivative with potential biological activity.
7-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one: A diazepine derivative with different pharmacological properties.
Uniqueness
The presence of both amino and bromo substituents in 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKXLZQSZZQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
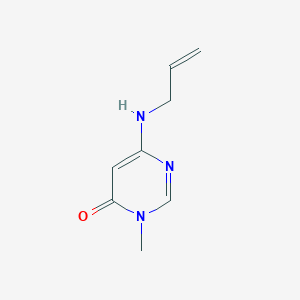
![Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2407348.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)

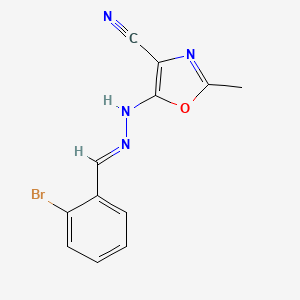
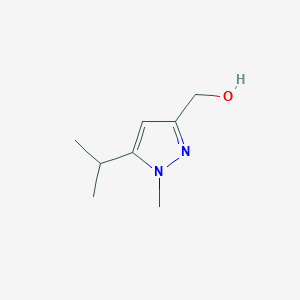
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)

